N-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-3-methylbenzenecarboxamide
Description
N-{2-[4-(4-Chlorophenyl)piperazino]-2-oxoethyl}-3-methylbenzenecarboxamide is a synthetic compound featuring a 3-methylbenzenecarboxamide core linked via a 2-oxoethyl group to a 4-(4-chlorophenyl)piperazine moiety. The piperazine group, substituted with a 4-chlorophenyl ring, is a common pharmacophore in ligands targeting central nervous system (CNS) receptors, such as serotonin (5-HT) or dopamine receptors. The 3-methylbenzene carboxamide moiety may contribute to lipophilicity and binding specificity.
Properties
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2/c1-15-3-2-4-16(13-15)20(26)22-14-19(25)24-11-9-23(10-12-24)18-7-5-17(21)6-8-18/h2-8,13H,9-12,14H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGRNDDHIWSZIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-3-methylbenzenecarboxamide is the D4 dopamine receptor . This receptor is a protein that, in humans, is encoded by the DRD4 gene. It is a G protein-coupled receptor which inhibits adenylyl cyclase.
Mode of Action
This compound acts as a potent and selective ligand for the D4 dopamine receptor. A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 dopamine receptor, potentially altering its function.
Result of Action
As a ligand for the d4 dopamine receptor, it may modulate the activity of this receptor and thereby influence a variety of physiological functions.
Action Environment
The action of this compound may be influenced by various environmental factors. For example, the pH and composition of the local environment could affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other substances that bind to the D4 dopamine receptor could potentially influence the compound’s efficacy.
Biological Activity
N-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-3-methylbenzenecarboxamide is a synthetic compound that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a piperazine ring, a chlorophenyl group, and a carboxamide moiety. Its chemical formula is , and it is characterized by the following structural components:
- Piperazine Ring : Known for its ability to interact with various receptors in the central nervous system.
- Chlorophenyl Group : Enhances lipophilicity and may contribute to the compound's biological activity.
- Carboxamide Functional Group : Increases solubility and can influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Receptor Binding : The piperazine ring allows for binding to neurotransmitter receptors, potentially modulating neurotransmission.
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
Antimicrobial Properties
Recent studies have evaluated the antimicrobial efficacy of related compounds in the same class. For example, derivatives with similar structures have shown significant activity against various bacterial strains. In vitro tests indicated that certain derivatives exhibited comparable efficacy to standard antibiotics like ciprofloxacin and fluconazole .
Anticancer Activity
The anticancer potential of this compound has been investigated through molecular docking studies and cell viability assays. For instance, compounds derived from similar structures demonstrated promising results in inhibiting cancer cell proliferation in various assays, including the MTT assay .
Case Studies
Research Findings Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The target compound’s benzenecarboxamide core distinguishes it from analogs with quinolinecarboxylic acid (e.g., compounds 5a–m in and ) or pyridazinone (e.g., ) backbones. For example:
- Quinolinecarboxylic Acid Derivatives (5a–m): These feature a bicyclic quinoline core with a carboxylic acid group, often linked to piperazino-aroyl/benzenesulfonyl substituents. The quinoline scaffold is associated with antibacterial activity, as noted in and , suggesting that core structure heavily influences biological targeting .
- This could alter solubility or receptor interactions .
Substituent Effects
- 4-Chlorophenylpiperazino Group: Present in both the target compound and ’s pyridazinone derivative, this group is a hallmark of dopamine D2/5-HT1A receptor ligands. Its electron-withdrawing chlorine atom may enhance binding affinity to these receptors .
- 3-Methylbenzenecarboxamide vs. 2-Methoxyphenyl () : The methyl group in the target compound increases lipophilicity, whereas the methoxy group in ’s compound may improve solubility via polar interactions.
Molecular Properties
A comparative analysis of key parameters is summarized below:
Research Implications and Gaps
- Pharmacological Data : While the target compound’s structure suggests CNS receptor modulation, direct activity data is absent. Comparative studies with compounds like GSK4112 (), which shares the 4-chlorophenyl group, could provide mechanistic insights .
- Solubility and Bioavailability: The pyridazinone derivative’s methoxy group () highlights the need to evaluate substituent effects on the target compound’s pharmacokinetics .
- Synthetic Optimization : and ’s use of triphosgene and aroyl halides underscores the importance of reaction conditions in minimizing byproducts during scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
